molecular formula C10H12BrNO B1335376 2-(4-bromophenyl)-N,N-dimethylacetamide CAS No. 19715-80-1

2-(4-bromophenyl)-N,N-dimethylacetamide

Cat. No. B1335376
CAS RN: 19715-80-1
M. Wt: 242.11 g/mol
InChI Key: CNGVHZAORFMGBW-UHFFFAOYSA-N
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Patent
US07566735B2

Procedure details

A solution of 4-bromophenylacetic acid (960 mg, 4.49 mmol) in dichloromethane (30 ml) was treated in one portion with solid 1,1′-carbonyldiimidazole (730 mg, 4.5 mmol) at 20° C. with stirring under argon. This mixture was allowed to stir at room temperature for 15 minutes. Triethylamine (0.63 ml) was then added followed by dimethylamine hydrochloride (367 mg, 4.5 mmol) and the stirring continued for 1 hour. Most of the solvent was removed under reduced pressure and the residue added to a 20 g isolute silica sep-pak column and eluted from 0-50% ethyl acetate in petroleum ether to give the title compound as a colourless solid (689 mg, 64%).
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
730 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Quantity
367 mg
Type
reactant
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=O)=[CH:4][CH:3]=1.[C:12](N1C=CN=C1)([N:14]1C=CN=[CH:15]1)=O.C(N(CC)CC)C.Cl.CNC>ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([N:14]([CH3:15])[CH3:12])=[O:11])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
960 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)O
Name
Quantity
730 mg
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.63 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
367 mg
Type
reactant
Smiles
Cl.CNC

Conditions

Stirring
Type
CUSTOM
Details
with stirring under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at room temperature for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Most of the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue added to a 20 g isolute silica sep-pak column
WASH
Type
WASH
Details
eluted from 0-50% ethyl acetate in petroleum ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CC(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 689 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.